3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

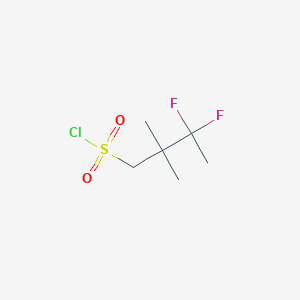

3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClF2O2S . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C6H11ClF2O2S . The molecule includes carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms . The exact spatial arrangement of these atoms can be determined using techniques like X-ray crystallography, but such information is not available in the current resources.Applications De Recherche Scientifique

Overview of Fluoroalkylation and Its Relevance

Fluoroalkylation, a pivotal method in the modification of organic compounds, involves the incorporation of fluorine or fluorinated groups into molecules. This process is significant for enhancing the properties of pharmaceuticals, agrochemicals, and materials. The use of sulfur-containing reactants, such as 3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride, in sulfinatodehalogenation reactions, represents one of the primary methodologies for introducing fluorine into organic molecules. Through inexpensive and mild conditions, this method transforms per- and polyfluoroalkyl halides into corresponding sulfinate salts, facilitating the fluoroalkylation of various organic structures including alkenes, dienes, alkynes, and aromatics (Zhang et al., 2012).

Ionic Liquids and Catalysis

Sulfonic acid-functionalized ionic liquids, derived from pyridinium chloride, have been synthesized and characterized for their potential in catalysis. These novel Bronsted acidic ionic liquids, including derivatives from this compound, offer efficient, homogeneous, and reusable catalysts for various organic reactions. Their applications range from the synthesis of hexahydroquinolines to the preparation of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, showcasing their versatility and efficiency in promoting multi-component condensation reactions under solvent-free conditions (Khazaei et al., 2013; Moosavi‐Zare et al., 2013).

Environmental and Health Considerations

The environmental persistence and potential health risks associated with perfluorooctane sulfonate (PFOS) and its analogs have led to the development and investigation of alternative compounds. Novel polyfluorinated ether sulfonates, including those derived from this compound, are being studied as alternatives to PFOS in various industrial applications. Their unique properties necessitate thorough environmental and toxicological evaluations to assess their safety and potential as sustainable alternatives (Ruan et al., 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClF2O2S/c1-5(2,6(3,8)9)4-12(7,10)11/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYXXLMDLXXMLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)Cl)C(C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

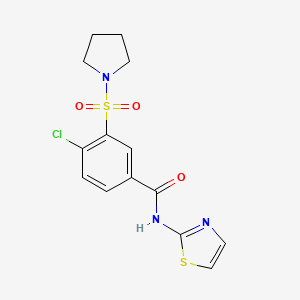

![1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2567517.png)

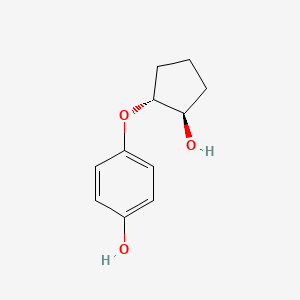

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2567522.png)

![2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2567527.png)

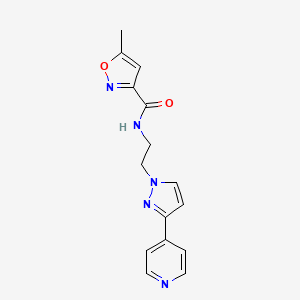

![ethyl 4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2567535.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2567540.png)